2-Phenyl-2-piperidinoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRXELUQRNIPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306440 | |
| Record name | α-Phenyl-1-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7253-67-0 | |
| Record name | α-Phenyl-1-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7253-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-piperidinoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC64732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | α-Phenyl-1-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-piperidinoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Analog Design
Diverse Chemical Synthesis Approaches to 2-Phenyl-2-piperidinoacetamide
The construction of the 2-phenyl-2-(piperidin-2-yl)acetamide scaffold can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, selectivity, and scalability.
The primary amide functional group in 2-phenyl-2-(piperidin-2-yl)acetamide is a crucial feature. Its formation is typically approached from two main precursors: the corresponding carboxylic acid (ritalinic acid) or a nitrile intermediate.
From Ritalinic Acid: The most direct route to the amide is the conversion from ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid). wikipedia.orgnih.gov This transformation follows standard principles of amide bond formation. libretexts.org The carboxylic acid is first "activated" to create a better leaving group, facilitating the attack by ammonia. Common methods include conversion to an acid chloride using reagents like thionyl chloride, followed by treatment with ammonia. google.com Alternatively, coupling agents used in peptide synthesis can be employed for a direct, one-pot conversion.
From Nitrile Intermediates: A widely used industrial approach involves the hydrolysis of a nitrile precursor, 2-phenyl-2-(piperidin-2-yl)acetonitrile. nih.govresearchgate.net This method is advantageous as the nitrile itself is a common intermediate in the synthesis of the core structure. The hydrolysis can be performed under acidic or basic conditions, with careful control to stop the reaction at the amide stage and prevent full hydrolysis to the carboxylic acid.
The assembly of the carbon skeleton requires the specific and controlled formation of the bond between the phenyl-substituted carbon and the piperidine (B6355638) ring. A prevalent strategy begins with a pyridine (B92270) precursor, which is later reduced to piperidine.
A common synthesis route involves the nucleophilic substitution of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with the carbanion of a substituted phenylacetonitrile. nih.govresearchgate.net This reaction regioselectively forms the crucial carbon-carbon bond at the 2-position of the pyridine ring. The resulting 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) is then subjected to hydrogenation, typically using a catalyst like platinum oxide, to reduce the pyridine ring to a piperidine ring. google.com This sequence ensures the correct placement of both the phenyl and piperidine groups relative to each other.
An alternative approach has been described using a modified Eschenmoser sulfide (B99878) contraction, which couples a piperidine-2-thione (B88430) with methyl 2-bromo-2-phenylacetate to build the core structure.
The presence of two chiral centers in 2-phenyl-2-(piperidin-2-yl)acetamide means it can exist as two diastereomeric pairs of enantiomers: threo and erythro. The biological activity of related compounds like methylphenidate resides almost exclusively in the d-threo isomer, making stereoselective synthesis a critical area of research.
Diastereoselective Synthesis: Early synthetic methods often produced a mixture of erythro and threo racemates. acs.org However, processes have been developed to enhance the formation of the desired threo isomer. For instance, the reduction of an enamine intermediate can be controlled with specific borohydride (B1222165) reagents to yield the erythro-methylphenidate with high diastereoselectivity (dr >95%).
Enantioselective Synthesis: To obtain specific enantiomers, synthesis can begin from a chiral pool. For example, starting with D-pipecolic acid allows for the synthesis of the (2R,2'R) and (2S,2'R) enantiomers, while L-pipecolic acid yields the (2S,2'S) and (2R,2'S) enantiomers. acs.orgnih.gov This provides access to all four stereoisomers in high optical purity.
Epimerization: A key strategy for obtaining the therapeutically relevant threo isomer involves the epimerization of the less desired erythro isomer. Treatment of the racemic erythro/threo amide mixture with a base, such as hot aqueous sodium hydroxide (B78521), can convert the erythro form into the threo form, resulting in a mixture enriched with the desired diastereomer. google.comdesigner-drug.com This process is crucial for maximizing the yield of the active stereoisomer.
Rational Design and Synthesis of this compound Analogs
The rational design of analogs of 2-phenyl-2-(piperidin-2-yl)acetamide is guided by structure-activity relationship (SAR) studies, largely derived from research on methylphenidate analogs. wikipedia.org These studies explore how modifications to the phenyl and piperidine rings affect biological activity, primarily at the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov
The phenyl ring is a primary target for modification to tune the potency and selectivity of the molecule. Quantitative Structure-Activity Relationship (QSAR) studies have shown that phenyl ring substitution is a major determinant of DAT binding affinity. nih.gov
Generally, electron-withdrawing groups at the meta or para positions enhance potency, while electron-donating groups tend to decrease it. nih.gov Substitution at the ortho position is detrimental to activity. nih.gov These findings allow for the rational design of new analogs with potentially improved properties.
Table 1: Phenyl Ring Substituent Effects on DAT Binding Affinity (based on Methylphenidate Analogs)
| Position | Substituent Type | Example Substituents | Effect on Potency | Reference(s) |
| para (4') | Electron-withdrawing (Halogen) | -Cl, -Br | Increased | nih.govresearchgate.net |
| meta (3') | Electron-withdrawing (Halogen) | -Cl, -Br | Increased | nih.govresearchgate.net |
| ortho (2') | Any | -Cl, -CH₃ | Decreased | nih.govnih.gov |
| para (4') | Electron-donating | -OCH₃ | Decreased / No Change | nih.govacs.org |
| meta, para | Dihalo | -Cl, -Cl | Increased | nih.gov |
This table is generated based on data from studies on methylphenidate analogs, which are structurally closely related to 2-phenyl-2-(piperidin-2-yl)acetamide.
The piperidine moiety is another key area for analog design. Modifications can include substitution on the ring itself or on the ring's nitrogen atom.
N-substitution is generally not well-tolerated and leads to a significant loss of potency in most cases. researchgate.netresearchgate.net However, replacing the piperidine ring with other heterocyclic systems, such as pyrrolidine (B122466) or morpholine, is a known strategy in medicinal chemistry to explore new chemical space and alter pharmacokinetic properties. wikipedia.org
Table 2: Piperidine Ring and Nitrogen Substitution Effects (based on Methylphenidate Analogs)
| Modification Type | Example Substituent/Ring | Effect on Potency | Reference(s) |
| N-Substitution | -CH₃, -Benzyl | Generally Decreased | researchgate.netresearchgate.net |
| Ring Replacement | Pyrrolidine | Can maintain activity | wikipedia.org |
| Ring Replacement | Morpholine | Can maintain activity | wikipedia.org |
This table summarizes general trends observed in structure-activity relationship studies of related phenidate compounds.
Structure Activity Relationship Sar and Ligand Target Interactions
Comprehensive SAR Studies for Biological Activity Modulation
The biological activity of compounds centered around the 2-phenyl-piperidine scaffold is highly dependent on their specific molecular architecture. SAR studies have been instrumental in identifying the key structural features that can be modified to tune their pharmacological effects.
The core structure, comprising a phenyl group and a piperidine (B6355638) ring attached to a central carbon, is fundamental to the activity of this class of compounds. Research on analogous structures, such as 2-piperidinyl phenyl benzamides, has demonstrated the essential nature of these moieties for interaction with specific biological targets. nih.gov
Key findings on the impact of molecular substructures include:
The Piperidine Moiety: The piperidine ring is considered crucial for the potentiation activity observed in analogues targeting the Prostaglandin EP2 receptor. In studies where the piperidine was replaced by other heterocyclic systems like piperazine (B1678402) or morpholine, the biological activity was lost, highlighting the specific requirement of the piperidine structure for interaction with the receptor. nih.gov
The Phenyl Group: The phenyl ring attached to the stereocenter is a common feature in many neurologically active compounds and is considered a primary hydrophobic binding domain in pharmacophore models for targets like the sigma-1 receptor. nih.gov
The Acetamide (B32628)/Benzamide (B126) Group: The nature of the amide portion of the molecule significantly influences its binding characteristics. In related benzamide series, this part of the molecule provides a scaffold for substitution, which can dramatically alter receptor affinity and efficacy. nih.gov
The decoration of the core 2-phenyl-piperidine structure with various substituents has been a key strategy for modulating receptor binding. Studies on closely related 2-piperidinyl phenyl benzamides, which act as positive allosteric modulators of the EP2 receptor, provide a clear illustration of these principles. nih.gov
For instance, the position of a fluorine atom on the benzamide ring was found to be critical for activity. A para-fluoro substitution resulted in significant potentiation of the EP2 receptor, whereas moving the fluorine to the meta or ortho positions led to a decrease in this effect. Furthermore, the addition of a chlorine atom to the phenyl ring adjacent to the piperidine group was shown to maintain the compound's activity. nih.gov
Table 1: Effect of Substituents on the Activity of 2-Piperidinyl Phenyl Benzamide Analogues at the EP2 Receptor Data synthesized from studies on related benzamide analogues. nih.gov
| Compound Analogue | Substitution Pattern | Observed Activity Modulation |
| Parent Structure | 2-piperidinyl phenyl benzamide | Baseline Activity |
| Analogue 1 | para-fluoro on benzamide ring | Significant potentiation of EP2 receptor |
| Analogue 2 | meta-fluoro on benzamide ring | Decreased potentiation compared to para |
| Analogue 3 | ortho-fluoro on benzamide ring | Decreased potentiation compared to para |
| Analogue 4 | Chlorine atom on phenyl ring | Maintained compound activity |
Computational Approaches to SAR
Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of novel compounds, complementing experimental research. For piperidine derivatives, several computational methods are frequently employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For various 4-phenylpiperidine (B165713) derivatives, non-linear QSAR models using neural networks have been developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with analgesic activity. nih.gov Such models can help predict the potency of new, unsynthesized analogues.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of interactions at the atomic level. For piperidine-based compounds targeting sigma receptors, docking studies have been used to decipher the binding mode and identify crucial amino acid residues that interact with the ligand. rsc.orgrsc.org This information is invaluable for the structure-based design of new derivatives with improved affinity and selectivity.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of structural features necessary for a molecule to exert a specific biological effect. For sigma-1 receptor ligands, a general pharmacophore has been proposed that includes a central amine site and two hydrophobic domains, which aligns well with the structure of phenyl-piperidine derivatives. nih.gov These models guide the design of new molecules that fit the required spatial and electronic parameters.
An In-depth Analysis of 2-Phenyl-2-piperidinoacetamide: Structure-Activity Relationship and Drug Design Principles
The compound this compound stands as a molecule of interest within medicinal chemistry due to its core structure, which combines a phenyl group, a piperidine ring, and an acetamide moiety. This unique arrangement of functional groups provides a versatile scaffold for potential interactions with various biological targets. This article delves into the scientific examination of this compound, focusing on its structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) modeling, and the application of modern drug design principles.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target, typically a protein receptor or an enzyme. For this compound, the key structural components that dictate its interactions are the phenyl ring, the piperidine ring, and the acetamide group. The spatial arrangement and electronic properties of these groups are critical for its pharmacological profile.
Alterations to any of these three core components can significantly impact the compound's biological activity. For instance, substitution on the phenyl ring can modulate the compound's electronic properties and steric bulk, potentially enhancing or diminishing its binding affinity. Similarly, modifications to the piperidine ring, such as the introduction of substituents, can affect its conformational preference and introduce new points of interaction. Changes to the acetamide group, such as N-alkylation or replacement with other functional groups, would directly alter its hydrogen bonding capacity.
While specific SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for postulation of how structural changes would likely affect activity. The following table illustrates hypothetical SAR data for a generic receptor target, demonstrating how modifications could influence biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | R1 (Phenyl Substitution) | R2 (Piperidine Modification) | R3 (Acetamide Modification) | Hypothetical IC50 (nM) |
| 1 (Parent) | H | H | H | 100 |
| 2 | 4-Cl | H | H | 50 |
| 3 | 4-OCH3 | H | H | 150 |
| 4 | H | 4-OH | H | 80 |
| 5 | H | H | CH3 | 200 |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts. acs.org
A QSAR model for this compound and its analogs would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecules' physicochemical properties, such as:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the electronic nature of substituents on the phenyl ring would significantly alter these descriptors. nih.gov
Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which indicates the lipophilicity of the compound. The phenyl and piperidine moieties are the primary contributors to the lipophilicity of this compound. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms and the presence of specific structural features.
Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. nih.gov For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C
This equation would suggest that activity increases with higher lipophilicity and dipole moment, while it decreases with increasing molecular weight. The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. nih.gov
Both ligand-based and structure-based drug design are fundamental strategies in modern medicinal chemistry for the discovery and optimization of new drugs.
Ligand-Based Drug Design
This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information derived from a set of molecules (ligands) known to interact with the target. A key technique in ligand-based design is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.
For this compound, a pharmacophore model could be generated based on a set of active analogs. This model might include features such as:
An aromatic ring feature corresponding to the phenyl group.
A hydrophobic feature from the piperidine ring.
A hydrogen bond donor from the amide N-H.
A hydrogen bond acceptor from the carbonyl oxygen.
The distances and angles between these features would be precisely defined. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govnih.gov
Structure-Based Drug Design
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing molecules that fit snugly into the pocket and form favorable interactions.
Molecular docking is a key computational technique used in structure-based design. It predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction, often expressed as a docking score. researchgate.net If the target for this compound were known, docking studies could reveal:
The precise binding pose of the molecule.
Key amino acid residues involved in the interaction.
Opportunities for structural modifications to improve binding affinity. For example, if a specific pocket in the binding site is unoccupied, a substituent could be added to the phenyl or piperidine ring to fill that space and form additional favorable interactions.
The insights gained from both ligand-based and structure-based design approaches can guide the rational design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
In Vitro Pharmacological and Biological Characterization
Assessment of Cellular and Biochemical Activities
Comprehensive in vitro studies are crucial for elucidating the mechanism of action of a compound and identifying its potential therapeutic applications. However, for 2-Phenyl-2-piperidinoacetamide, such data are currently unavailable.
There is no published research detailing the modulatory effects of this compound on specific enzymes in cell-free systems. Standard enzymatic assays, which would determine whether the compound acts as an inhibitor or activator of therapeutically relevant enzymes, have not been reported. Consequently, its target engagement and potency against any particular enzyme are unknown.
The interaction of this compound with cellular receptors remains uninvestigated in the available scientific literature. Studies employing transfected cell lines to express specific receptors, which are essential for determining agonist or antagonist activity and assessing functional responses like G protein activation or second messenger signaling, have not been documented for this compound.
The effect of this compound on the function of various ion channels has not been a subject of published research. Electrophysiological studies, such as patch-clamp experiments on cells expressing specific ion channels, are necessary to determine if the compound can modulate ion flow, which is a key mechanism for many therapeutic agents. Such data for this compound are not present in the public domain.
Exploration of Potential Biological Effects in Preclinical Models
Preclinical in vitro models are instrumental in providing preliminary evidence of a compound's potential therapeutic effects. For this compound, there is a lack of such exploratory studies.
There are no available reports on the in vitro evaluation of this compound in assays designed to investigate potential analgesic mechanisms. Key in vitro models for analgesia research, such as those examining the modulation of nociceptive pathways or the activity of pain-related receptors and channels in sensory neurons, have not been utilized to assess this compound.
The potential anti-inflammatory properties of this compound have not been explored in vitro, according to available literature. Standard assays that measure the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases), the suppression of inflammatory cytokine production in immune cells, or the modulation of inflammatory signaling cascades have not been reported for this compound.
Neuropharmacological Effects in Cellular Models (e.g., excitotoxicity)
Excitotoxicity is a pathological process in which neuronal damage and death are caused by the excessive stimulation of excitatory amino acid receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, by the neurotransmitter glutamate (B1630785) and its analogs. explorationpub.commdpi.com This overactivation leads to a massive influx of calcium ions (Ca2+) into the neurons. nih.gov The resulting intracellular calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), activation of catabolic enzymes, and ultimately, apoptotic or necrotic cell death. explorationpub.comnih.gov This mechanism is implicated in the pathophysiology of various acute and chronic neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. explorationpub.com
In vitro models are crucial for studying the mechanisms of excitotoxicity and for the screening of potential neuroprotective compounds. innoprot.com These models typically involve the exposure of primary neuronal cultures or neuronal cell lines to high concentrations of glutamate or specific receptor agonists like NMDA to induce excitotoxic cell death. nih.govinnoprot.com The neuroprotective potential of a test compound is then evaluated by its ability to attenuate the induced neuronal damage. innoprot.com Key parameters measured in these assays include cell viability, neurite outgrowth, lactate (B86563) dehydrogenase (LDH) release (an indicator of cell membrane damage), caspase activation (a marker of apoptosis), and changes in intracellular calcium concentrations. nih.govinnoprot.com
Despite the established role of excitotoxicity in neuronal cell death, a review of the available scientific literature from the conducted searches did not yield any studies specifically investigating the neuropharmacological effects of this compound in cellular models of excitotoxicity. Therefore, its potential to modulate excitotoxic pathways or offer neuroprotection in these in vitro systems remains uncharacterized.
Advanced Analytical Methodologies and Characterization
Development and Validation of Analytical Procedures for 2-Phenyl-2-piperidinoacetamide and Related Compounds
The development and validation of analytical methods are fundamental to ensuring the reliability and consistency of data. For this compound, this involves creating specific procedures for its detection and quantification, often alongside related piperidine-containing compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of piperidine (B6355638) derivatives. nih.govresearchgate.net
Method development for piperidine-containing compounds often involves meticulous optimization of several parameters to achieve adequate separation and peak shape. For instance, a study on piperidine derivatives utilized an Agilent Technologies 1260/1290 Infinity II instrument with a UV-VIS detector. nih.gov The separation was achieved on a Gemini C18 column (5 μm, 250 × 4.6 mm) with a mobile phase consisting of a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. nih.gov The inclusion of an acid like TFA in the mobile phase is often necessary to ensure the protonation of basic nitrogen atoms in the piperidine ring, which helps to minimize peak tailing and improve chromatographic performance. researchgate.net
Challenges in HPLC analysis of piperidine derivatives can include the appearance of multiple peaks for a single compound, especially for free bases or acids. This can be due to differential ionization or interactions with the stationary phase. Adjusting the mobile phase pH, using buffers, or employing different column chemistries can help mitigate these issues. researchgate.net
A typical validated RP-HPLC method for a related compound, piperine, used a C18 column (250x4 mm, 5 μ) with a mobile phase of acetonitrile, water, and acetic acid (60:39.5:0.5) at a flow rate of 1.0 ml/min and UV detection at 340 nm. florajournal.com While specific conditions for this compound would require dedicated method development, the principles remain the same, focusing on achieving good resolution, peak symmetry, and sensitivity. The purity of similar compounds has been successfully determined using HPLC, often requiring a purity level of at least 98.0%. avantorsciences.com
Table 1: Illustrative HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition 1 nih.gov | Condition 2 florajournal.com |
|---|---|---|
| Stationary Phase | Gemini C18 (5 μm, 250 × 4.6 mm) | C18 (250x4 mm, 5 μ) |
| Mobile Phase | Gradient of 0.1% TFA in water (A) and MeCN (B) | Acetonitrile:Water:Acetic acid (60:39.5:0.5) |
| Flow Rate | 1.0 mL/min | 1.0 ml/min |
| Detection | UV-VIS (210, 254, 280 nm) | UV at 340 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com For compounds like this compound, which may have limited volatility, derivatization might be necessary to improve their chromatographic behavior. However, GC-MS can be a valuable tool for identifying impurities and related substances.
The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by a carrier gas through a capillary column. youtube.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. youtube.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. youtube.comnih.gov
GC-MS analysis of piperidine-containing compounds has been successfully applied in the study of natural products. For example, the analysis of essential oils from Piper nigrum (black pepper) by GC-MS has led to the identification of numerous compounds, including piperidine derivatives. cmbr-journal.comnih.gov The identification of compounds is typically achieved by comparing their mass spectra with those in a reference library, such as the Willey7 Library. cmbr-journal.com The retention time of a compound in the chromatogram also aids in its identification. youtube.com
For instance, in the GC-MS analysis of white pepper extract, various compounds were identified with specific retention times and relative peak areas. cmbr-journal.com While a specific GC-MS method for this compound is not detailed in the provided results, a general approach would involve using a capillary column like an HP-5MS and a temperature-programmed oven to ensure the elution of the compound. cmbr-journal.com
Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of selected ions. nih.gov This technique is particularly useful for the structural elucidation of unknown compounds and for confirming the identity of known ones. scielo.br Electrospray ionization (ESI) is a soft ionization technique often coupled with MS/MS for the analysis of polar and non-volatile molecules like this compound. nih.govscielo.br
In MS/MS analysis, a precursor ion (often the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. nih.gov The resulting fragmentation pattern is characteristic of the compound's structure. For piperidine alkaloids, common fragmentation pathways include the neutral loss of water (H₂O) or other small molecules from the side chains. nih.govscielo.br
For example, studies on piperidine alkaloids from Senna spectabilis using ESI-MS/MS revealed that the predominant fragmentation process was the loss of H₂O. scielo.br The fragmentation patterns can also provide information about the position of substituents on the piperidine ring. scielo.br While specific MS/MS fragmentation data for this compound is not available in the search results, general fragmentation patterns for amides and aromatic compounds can be inferred. Amides can undergo α-cleavage, and aromatic rings can lead to characteristic fragment ions. libretexts.org The base peak in the mass spectrum of aliphatic amines often results from the C-C cleavage adjacent to the C-N bond. libretexts.org
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural confirmation and the assessment of the purity of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton of the molecule. znaturforsch.com
For this compound, the ¹H NMR spectrum would be expected to show signals for the protons of the phenyl group, the piperidine ring, the methine proton, and the amide protons. The chemical shifts and coupling patterns of these signals would be characteristic of their specific chemical environments. For instance, the aromatic protons would typically appear in the region of 7-8 ppm. rsc.org The protons of the piperidine ring would appear at higher field, and their signals might be complex due to conformational effects. hmdb.ca
The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the amide group would appear at a characteristic downfield shift (typically >160 ppm). rsc.orgchemicalbook.com The carbons of the phenyl ring and the piperidine ring would also have specific chemical shifts. znaturforsch.com
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. While specific NMR data for this compound is available from sources like PubChem, detailed assignments would require experimental analysis. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~7.0 - 8.0 | ~125 - 145 |
| Piperidine C-H | ~1.5 - 3.0 | ~25 - 55 |
| Methine C-H | Variable, likely ~3.0 - 4.0 | Variable, likely ~60 - 70 |
| Amide N-H | Variable, often broad | N/A |
| Amide C=O | N/A | >160 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically around 3400-3200 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1680-1630 cm⁻¹), and the N-H bending of the amide (the amide II band, around 1640-1550 cm⁻¹). researchgate.netnist.gov The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net The C-N stretching vibrations would also be present in the fingerprint region of the spectrum. The IR spectrum of the related compound 2-phenylpyridine (B120327) shows characteristic bands in these regions. nist.gov
Raman spectroscopy would provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The analysis of both IR and Raman spectra can provide a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | ~3400 - 3200 |
| Aromatic (C-H) | Stretching | ~3100 - 3000 |
| Aliphatic (C-H) | Stretching | ~3000 - 2850 |
| Amide (C=O) | Stretching (Amide I) | ~1680 - 1630 |
| Amide (N-H) | Bending (Amide II) | ~1640 - 1550 |
Chromatographic Methods for Stereoisomer Separation and Quantification
As this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. The separation and quantification of these stereoisomers are of paramount importance in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed and effective technique for this purpose.
The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction results in different retention times for the two enantiomers, allowing for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly successful in resolving a wide range of racemic compounds, including those containing amide and piperidine functionalities. nih.gov The separation can be achieved using various modes, including normal-phase, reversed-phase, and polar organic modes. The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving optimal resolution.
For quantitative analysis, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). A common approach involves creating a calibration curve by injecting known concentrations of the racemic mixture or the individual enantiomers.
Table 2: Illustrative HPLC Method for the Enantioselective Separation of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table provides an example of a typical chiral HPLC method. The actual conditions would require optimization for the specific application.
In some cases, derivatization of the amide or the piperidine nitrogen with a chiral derivatizing agent can be employed. This creates diastereomeric derivatives that can be separated on a standard achiral HPLC column. However, direct separation on a CSP is often preferred due to its simplicity and avoidance of additional reaction steps.
Theoretical and Computational Chemistry for 2 Phenyl 2 Piperidinoacetamide
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of 2-phenyl-2-piperidinoacetamide. These calculations offer a detailed understanding of the molecule's geometry, stability, and reactive sites.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. bhu.ac.innih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
These calculations reveal the spatial orientation of the phenyl ring and the piperidine (B6355638) ring relative to the central acetamide (B32628) core. The optimized geometry provides a foundational understanding of the molecule's shape and steric profile.
Table 1: Selected Optimized Geometrical Parameters of a Related Phenyl-Containing Heterocyclic Compound
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (benzene ring) | 1.39 |
| C-C (heterocyclic ring) | 1.55 |
This table presents representative bond lengths from a DFT study on a related compound to illustrate the type of data obtained from geometry optimization. mdpi.com
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring and the rotational freedom around the single bonds in this compound mean that it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface, computational methods can identify the most stable, low-energy conformations.
This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind effectively to a receptor. The energy landscape reveals the energy barriers between different conformations, providing information on the molecule's flexibility and the likelihood of it adopting a particular shape.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wikipedia.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net For a related compound, the calculated ionization potential (related to HOMO energy) was 7.45 eV and the electron affinity (related to LUMO energy) was 3.38 eV. mdpi.com
Table 2: Frontier Molecular Orbital Energies of a Related Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.45 |
| LUMO | -3.38 |
| Energy Gap (ΔE) | 4.07 |
This table provides an example of HOMO-LUMO energies and the resulting energy gap from a DFT study on a similar molecule. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. libretexts.org Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the piperidine ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged species. researchgate.net The phenyl ring would exhibit a more complex potential distribution due to its aromatic system.
Molecular Modeling and Dynamics Simulations
Building upon the insights from quantum chemistry, molecular modeling and dynamics simulations are used to explore the behavior of this compound in a more complex environment, particularly its interactions with biological macromolecules.
Prediction of Ligand Conformations and Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This method is crucial in drug discovery for understanding how a molecule like this compound might interact with its biological target, such as a G-protein coupled receptor or an enzyme. mdpi.comnih.gov
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity for different conformations. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.comfrontiersin.org For instance, studies on similar piperidine derivatives have shown that the piperidine nitrogen can form important ionic bonds with acidic residues in the receptor's binding pocket. mdpi.com The phenyl group often engages in hydrophobic or aromatic stacking interactions. nih.gov
Molecular dynamics simulations can then be used to study the stability of the predicted ligand-receptor complex over time. These simulations model the atomic movements of the system, providing a dynamic view of the binding process and the conformational changes that may occur in both the ligand and the receptor upon binding. frontiersin.org
Dynamics of Binding and Conformational Changes
While specific molecular dynamics simulation studies on this compound are not extensively available in the public domain, the conformational dynamics can be inferred from computational studies on structurally related phenylpiperidine derivatives. These studies are crucial for understanding how the molecule might interact with biological targets.
The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds: the bond connecting the phenyl ring to the chiral carbon, the bond between the chiral carbon and the piperidine ring, and the bonds within the piperidine ring itself, which can exist in various chair, boat, and twist-boat conformations.
Computational studies on analogous 4-phenylpiperidine (B165713) analgesics have shown a preference for the phenyl group to be in an equatorial position to minimize steric hindrance. However, the energy difference between equatorial and axial conformations can be small, and the axial conformer may be significant for biological activity in some cases. For this compound, the substitution at the 2-position of the piperidine ring introduces additional complexity.
Molecular mechanics and quantum mechanics calculations would be employed to determine the potential energy surface of the molecule, identifying low-energy, stable conformations. The presence of the acetamide group introduces the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations and influence the molecule's binding properties.
The dynamics of binding to a hypothetical receptor would involve a series of conformational adjustments. Initially, the molecule would approach the binding site, and long-range electrostatic interactions would help orient it. As it enters the binding pocket, short-range van der Waals forces and potential hydrogen bonds between the acetamide or piperidine nitrogen and receptor residues would become dominant. The phenyl ring could engage in π-π stacking or hydrophobic interactions. Molecular dynamics simulations of similar compounds often reveal that the ligand explores various conformations within the binding site before settling into a stable binding mode.
It is important to note that the specific dynamics and conformational changes are highly dependent on the specific biological target. In the absence of direct experimental or simulation data for this compound, these descriptions remain predictive based on the behavior of structurally similar compounds.
In Silico Prediction of Pharmacokinetic and Toxicological Properties
Computational methods are invaluable for the early assessment of a compound's drug-likeness and potential toxicity, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Absorption, Distribution, Excretion, and Toxicity (ADMET) Profiling (Purely Computational)
The ADMET profile of this compound can be predicted using various computational models and chemoinformatic tools. These predictions are based on the molecule's structural features and physicochemical properties.
Physicochemical Properties and Descriptors
A number of physicochemical properties for this compound have been computed and are available in public databases like PubChem. These properties are fundamental inputs for ADMET prediction models.
| Property | Value | Source |
| Molecular Weight | 218.29 g/mol | PubChem |
| XLogP3-AA | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
ADMET Prediction
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, offering powerful tools to accelerate the identification and optimization of new chemical entities. nih.govnih.gov For 2-Phenyl-2-piperidinoacetamide and its derivatives, AI and ML can be applied across several stages of the research pipeline.
Predictive Modeling and Virtual Screening: Machine learning algorithms, particularly deep learning and neural networks, can be trained on vast datasets of chemical structures and their associated biological activities. nih.gov These models can predict the physicochemical properties, bioactivity, and potential toxicity of novel analogs of this compound before they are synthesized. This predictive capability allows researchers to perform large-scale virtual screening of hypothetical molecules, prioritizing those with the highest probability of desired effects and a favorable safety profile. For instance, ML models can be used to predict blood-brain barrier permeability, a critical factor for CNS-active compounds derived from this scaffold. nih.gov
De Novo Design and Lead Optimization: Generative AI models can design entirely new molecules from scratch, tailored to interact with a specific biological target. By providing the structural constraints of the this compound scaffold, these algorithms can propose novel derivatives with enhanced potency or selectivity. nih.gov During lead optimization, ML can analyze structure-activity relationships (SAR) from existing data to suggest modifications that are most likely to improve the compound's performance, thereby reducing the number of iterative synthesis and testing cycles. nih.gov
Synthesis Prediction: AI tools are also being developed to predict viable and efficient synthetic routes for complex molecules. For a compound like this compound and its analogs, these tools can analyze the structure and propose a step-by-step synthesis pathway, potentially identifying more efficient or cost-effective methods than those currently in use. researchgate.net
The application of these computational approaches promises to significantly reduce the time and cost associated with discovering the next generation of therapeutics derived from the this compound core structure.
Exploration of New Biological Targets and Disease Indications
While this compound is primarily known as a precursor to compounds targeting the dopamine (B1211576) and norepinephrine (B1679862) transporters for the treatment of ADHD, its core piperidine (B6355638) structure is a versatile pharmacophore found in drugs with a wide range of biological activities. nih.govnih.govwikipedia.orgijnrd.org This structural motif is present in compounds targeting various receptors and enzymes, suggesting that derivatives of this compound could be explored for new therapeutic applications. researchgate.netresearchgate.net
Potential New Targets:
Monoamine Oxidase (MAO): Piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and depression. nih.govacs.org Research could focus on synthesizing and testing this compound analogs for their ability to selectively inhibit these enzymes.
Sigma Receptors (σR): The sigma-1 receptor (σ1R) is a chaperone protein involved in regulating multiple neurotransmitter systems. Ligands for this receptor are being investigated for neuropsychiatric disorders, pain, and drug abuse. nih.gov Given that many piperidine-based compounds show high affinity for σ1R, exploring the activity of this compound derivatives at this target could unveil new therapeutic avenues. nih.govnih.gov
Cathepsin K: This enzyme is a target for osteoporosis treatment. Recently, novel piperidine-3-carboxamide derivatives have been developed as potent Cathepsin K inhibitors, demonstrating the scaffold's potential outside of CNS applications. mdpi.com
Other CNS Receptors: The structural similarity to various CNS agents suggests that derivatives could be screened against a broader panel of targets, including serotonin (B10506) transporters, various G-protein coupled receptors (GPCRs), and ion channels to uncover unexpected activities. nih.gov
The exploration of these targets could expand the therapeutic relevance of the this compound scaffold far beyond its current applications, potentially leading to treatments for a diverse range of conditions from neurodegeneration to metabolic bone diseases.
Development of Innovative Delivery Systems for Research Compounds
The efficacy of a pharmacologically active compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the appropriate duration. For research compounds like the derivatives of this compound, particularly those aimed at CNS targets, innovative drug delivery systems are crucial for overcoming biological barriers and improving therapeutic outcomes. nih.gov
Nanoparticle-Based Systems: Nanocarriers, such as lipid-based and polymeric nanoparticles, offer a promising strategy to enhance the delivery of research compounds. nih.gov These systems can encapsulate the therapeutic agent, protecting it from premature degradation and improving its solubility. For CNS applications, nanoparticles can be engineered to cross the blood-brain barrier, a major obstacle for many potential drugs. Surface modifications with specific ligands can further enable targeted delivery to specific cells or tissues within the brain.
Controlled-Release Formulations: Developing long-acting or controlled-release formulations can significantly improve the pharmacokinetic profile of a drug, maintaining stable therapeutic concentrations and reducing the frequency of administration. johnshopkins.edu For derivatives of this compound, this could lead to more consistent therapeutic effects and better patient adherence. Technologies being explored include:
Bioactive Films: Polymeric films incorporating piperidine-based compounds have been developed that can ensure the controlled release of therapeutic molecules while maintaining close contact with tissue. nih.gov
Orally Disintegrating Tablets (ODT) and Suspensions: Novel formulations like extended-release oral suspensions and chewable tablets have been successfully developed for methylphenidate, improving ease of use. johnshopkins.edu Similar approaches could be adapted for new derivatives.
These advanced delivery systems can transform a promising research compound into a viable therapeutic candidate by optimizing its journey through the body to its site of action.
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly focusing on sustainable and green chemistry to minimize its environmental impact, reduce waste, and improve safety and efficiency. researchgate.net The synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients involves chemical reactions that can be optimized according to green chemistry principles.
Greener Solvents and Solvent-Free Reactions: Traditional chemical syntheses often rely on hazardous organic solvents. Research into greener alternatives, such as using water, supercritical fluids, or bio-based solvents like 2-propanol, is a key area of focus. nih.gov For amide bond formation, which is central to the synthesis of this compound, solvent-free methods have been developed. These often involve techniques like grinding reactants together, sometimes with a catalyst, which can lead to shorter reaction times and eliminates the need for solvent purification and disposal. researchgate.net
Catalysis and Atom Economy: The use of efficient catalysts can significantly improve the sustainability of a chemical process. This includes developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. nih.gov For the synthesis of related piperidine compounds, rhodium-catalyzed C-H insertion reactions have been shown to improve step and redox economy compared to classical methods. researchgate.net Processes that improve atom economy—maximizing the incorporation of reactant atoms into the final product—are also a priority. Patents for the production of methylphenidate intermediates describe more efficient processes that reduce waste and improve yield, which aligns with green chemistry goals. google.comgoogle.comgoogle.com
Biocatalysis: The use of enzymes (biocatalysts) for chemical transformations is another promising green approach. Enzymes operate under mild conditions (neutral pH, low temperature) and can exhibit high selectivity, reducing the formation of unwanted byproducts. The development of biocatalytic methods for amide bond formation is an active area of research that could be applied to the synthesis of this compound.
By adopting these sustainable practices, the production of this compound and its valuable derivatives can become more environmentally friendly, cost-effective, and safer.
Data Tables
Table 1: Emerging Research Areas for this compound
| Research Area | Key Focus | Potential Impact | Relevant Technologies |
|---|---|---|---|
| AI/ML in Discovery | Predictive modeling, de novo design, synthesis prediction. | Faster identification of potent and safe analogs; reduced R&D costs. nih.govnih.gov | Deep learning, generative models, virtual screening platforms. |
| New Biological Targets | Exploring activity at MAO, Sigma Receptors, Cathepsin K, etc. | Expansion of therapeutic indications beyond CNS stimulants. nih.govnih.govmdpi.com | High-throughput screening, molecular docking, in-vitro assays. |
| Innovative Delivery | Nanoparticles, controlled-release formulations, bioactive films. | Improved bioavailability, targeted delivery (e.g., across BBB), enhanced patient compliance. nih.govnih.gov | Nanotechnology, polymer chemistry, formulation science. |
| Green Chemistry | Sustainable solvents, catalysis, solvent-free reactions, biocatalysis. | Reduced environmental impact, increased safety and efficiency of synthesis. researchgate.netnih.gov | Heterogeneous catalysis, grinding techniques, enzymatic synthesis. |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methylphenidate |
| Dopamine |
| Norepinephrine |
| Serotonin |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity 2-Phenyl-2-piperidinoacetamide?
- Methodological Answer :
- Reaction Design : Utilize nucleophilic substitution or condensation reactions between piperidine derivatives and phenylacetamide precursors. For example, react 2-phenylacetamide with a piperidine-containing electrophile (e.g., 1-chloro-2-piperidinoethane) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) and X-ray crystallography for unambiguous structural assignment.
- Troubleshooting : If unexpected peaks arise in NMR, consider steric hindrance or solvent interactions. For example, piperidine ring puckering may cause splitting in CH₂ resonances .
- Data Reconciliation : Compare results with computational simulations (e.g., DFT-optimized structures) to validate experimental findings .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for central nervous system (CNS) targeting?
- Methodological Answer :
- Lipophilicity Adjustments : Modify substituents to achieve logP values between 2–4 (e.g., introduce halogen atoms or methyl groups) to enhance blood-brain barrier permeability .
- In Vitro Assays : Assess metabolic stability using liver microsomes and CNS penetration via P-gp efflux ratio assays.
- Structural Analogues : Synthesize and test derivatives with varied piperidine substituents (e.g., isopropyl groups) to balance potency and solubility .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell lines, incubation times) and compound purity. For example, impurities >5% may skew IC₅₀ values .
- Reproducibility Tests : Replicate experiments under standardized protocols (e.g., MTT assay for cytotoxicity, triplicate measurements).
- Meta-Analysis : Compare data across peer-reviewed studies, focusing on structurally similar compounds (e.g., N-substituted piperidine acetamides) to identify trends .
Q. What experimental design considerations are critical for studying the ecological impact of this compound?
- Methodological Answer :
- Toxicity Screening : Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (OECD 201).
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) experiments to assess environmental persistence.
- Data Gaps : Note that limited ecotoxicological data exist for this compound; prioritize tiered testing (acute → chronic → bioaccumulation) .
Key Notes
- Methodological Rigor : Emphasized cross-disciplinary techniques (synthetic chemistry, spectroscopy, in silico modeling) to address research gaps.
- Advanced vs. Basic : Differentiated by complexity (e.g., derivative optimization vs. basic synthesis) and data interpretation challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
